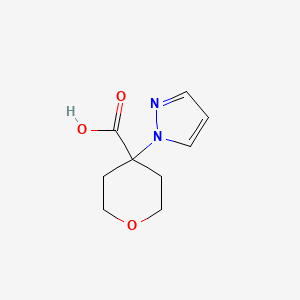
4-Pyrazol-1-yloxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrazol-1-yloxane-4-carboxylic acid is a chemical compound with the CAS Number: 1249601-23-7 . It has a molecular weight of 196.21 . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, pyrazole derivatives are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The structure of pyrazole derivatives has been characterized by 1H NMR, 13C NMR and HRMS . Pyrazoles are a class of compounds that have a ring C3N2 with adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用
Organic Synthesis and Chemical Transformations
A significant application of pyrazole derivatives lies in the realm of organic synthesis, where they serve as precursors for generating a wide range of heterocyclic compounds. For instance, Volochnyuk et al. (2010) elucidated a method for creating a library of fused pyridine-4-carboxylic acids, demonstrating the versatility of pyrazole derivatives in Combes-type reactions for constructing complex molecular architectures (Volochnyuk et al., 2010). Similarly, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, shedding light on its utility in synthesizing carboxamide derivatives, which underscores the compound's importance in medicinal chemistry and drug design (Yıldırım, Kandemirli, & Demir, 2005).
Material Science and Molecular Engineering
In material science, pyrazole derivatives have been investigated for their potential in creating novel materials with unique properties. Jacobsen, Reinsch, and Stock (2018) conducted systematic investigations into the transition between framework topologies in metal-organic frameworks (MOFs) using pyrazole-dicarboxylate acid derivatives. Their work highlights the role of these compounds in tailoring the structural and functional attributes of MOFs, which are critical for applications in gas storage, separation technologies, and catalysis (Jacobsen, Reinsch, & Stock, 2018).
Pharmacological Research
While excluding information related to drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs of pyrazole derivatives, including 4-Pyrazol-1-yloxane-4-carboxylic acid, are often explored for their pharmacological potential. This is evidenced by the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives by Radi et al. (2015), who studied their coordination and crystallization properties with various metal ions, implying the relevance of such compounds in developing coordination complexes with potential biomedical applications (Radi et al., 2015).
作用機序
Target of Action
Pyrazole derivatives have been known to interact withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes, including the regulation of eukaryotic gene expression and cellular proliferation .
Mode of Action
Pyrazole derivatives have been reported to exhibit inhibitory effects on enzymes such asAlcohol dehydrogenase 1C . The interaction of the compound with its targets could lead to changes in the normal functioning of these enzymes, potentially affecting the metabolic processes they are involved in .
Biochemical Pathways
Given the potential targets of pyrazole derivatives, it can be inferred that the compound may influence pathways related toestrogen signaling and alcohol metabolism .
Result of Action
Based on the known targets of pyrazole derivatives, the compound could potentially influence cellular proliferation and differentiation .
特性
IUPAC Name |
4-pyrazol-1-yloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRWYVVIVQZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


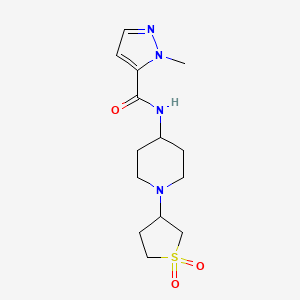
![N-[(3-aminophenyl)carbonyl]glycine](/img/structure/B2889582.png)
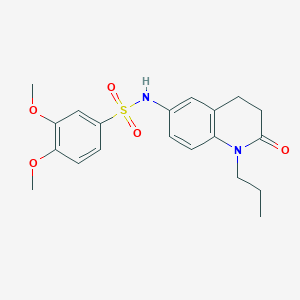
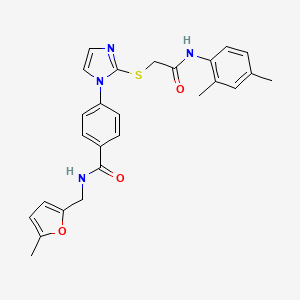

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2889586.png)
![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)
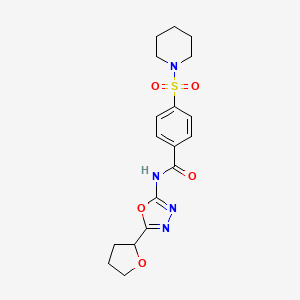
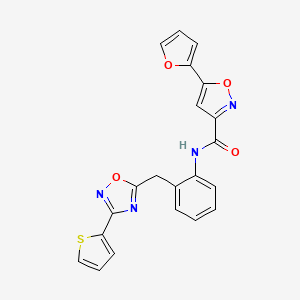
![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889598.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)
![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)
